molecular formula C20H22ClF3N4O B12299597 1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 34580-70-6

1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride

Cat. No.: B12299597
CAS No.: 34580-70-6
M. Wt: 426.9 g/mol
InChI Key: DWKPTKSRQULISV-UHFFFAOYSA-N
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Description

“1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride” is a synthetic organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a piperidine moiety in its structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the pyrazolopyridine core or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dehalogenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and piperidine moiety suggests that it may modulate the activity of certain proteins or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo(3,4-b)pyridine derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethylated compounds: Molecules containing the trifluoromethyl group, known for their enhanced metabolic stability and lipophilicity.

    Piperidine-containing compounds: Molecules with piperidine moieties, often used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness

The uniqueness of “1H-Pyrazolo(3,4-b)pyridine, 3-(2-(1-piperidinyl)ethoxy)-1-(3-(trifluoromethyl)phenyl)-, monohydrochloride” lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

34580-70-6

Molecular Formula

C20H22ClF3N4O

Molecular Weight

426.9 g/mol

IUPAC Name

3-(2-piperidin-1-ylethoxy)-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-6-4-7-16(14-15)27-18-17(8-5-9-24-18)19(25-27)28-13-12-26-10-2-1-3-11-26;/h4-9,14H,1-3,10-13H2;1H

InChI Key

DWKPTKSRQULISV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=NN(C3=C2C=CC=N3)C4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

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